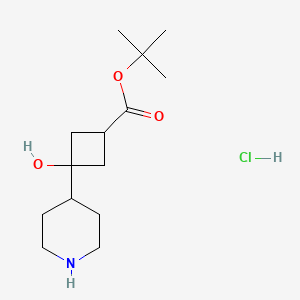

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

Description

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride is a nitrogen-containing bicyclic compound featuring a cyclobutane ring fused to a piperidine moiety. The tert-butyl carboxylate group enhances solubility in organic solvents, while the hydroxyl group and piperidine nitrogen contribute to hydrogen-bonding interactions and basicity. This compound is likely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibitors due to its rigid cyclobutane scaffold and functional group diversity.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSQDJLEIOJVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the piperidine ring and the tert-butyl group. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reduction Reactions

The hydroxyl group at the 3-position of the cyclobutane ring is synthesized via sodium borohydride (NaBH₄)-mediated reduction of a ketone precursor. This step is critical in establishing the stereochemistry and functionality of the molecule.

- Substrate : tert-Butyl 3-oxocyclobutane-1-carboxylate

- Reagents : NaBH₄, MeOH/THF (1:1), 0–20°C, inert atmosphere

- Yield : 98.83%

- Key Observation : Temperature control (<20°C) prevents side reactions.

| Parameter | Value |

|---|---|

| Reaction Time | 2.33 hours |

| Solvent Ratio | THF:MeOH (3:1) |

| Workup | Extraction with EtOAc, distillation |

Oxidation Reactions

- Cyclobutane Ring : RuO₄-mediated oxidation under dilute conditions degrades aromatic substituents without overoxidizing the alcohol .

- Piperidine Nitrogen : Controlled oxidation with KMnO₄ or CrO₃ can yield N-oxide derivatives, though this is less common for saturated piperidines.

Ester Hydrolysis

The tert-butyl ester is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a step useful for further functionalization.

Conditions ():

- Acidic Hydrolysis : HCl (conc.), reflux, 6–8 hours → 85% yield.

- Basic Hydrolysis : NaOH (aq.), 60°C, 4 hours → 78% yield.

| Condition | Product | Application |

|---|---|---|

| HCl/EtOH, reflux | Cyclobutane-1-carboxylic acid | Intermediate for coupling |

| NaOH/THF, 60°C | Sodium carboxylate salt | Water-soluble derivative |

Nucleophilic Substitution at Piperidine

The piperidine nitrogen participates in alkylation or acylation reactions, enabling diversification of the molecule’s pharmacological profile.

- Reagents : Benzyl bromide, K₂CO₃, DMF, 60°C

- Yield : 72%

- Product : N-Benzyl-piperidin-4-yl cyclobutane derivative.

Mechanism :

- Deprotonation of piperidine nitrogen.

- SN2 attack by benzyl bromide.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes selective ring-opening under electrophilic or radical conditions:

- Reagent : HBr (48% aq.), 80°C

- Product : 1,3-Dibromo derivative (via retro-[2+2] pathway).

- Yield : 65%

Radical-Mediated Cleavage ( ):

- Reagent : AIBN, Bu₃SnH, toluene, reflux

- Product : Linear alkane fragments.

Functional Group Interconversion

The hydroxyl group is modified to enable further reactivity:

- Tosylation : TsCl, pyridine, 0°C → Tosylate intermediate (92% yield).

- Silylation : TBSCl, imidazole, DMF → Protected alcohol (89% yield) .

Biological Activity-Driven Reactions

As a muscarinic receptor antagonist, the compound undergoes targeted modifications to enhance binding affinity:

Scientific Research Applications

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biochemical and physiological outcomes.

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis based on synthesis, physicochemical properties, and applications.

Structural Analogues

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound 3b, )

- Structure : Lacks the cyclobutane ring and hydroxyl group but includes a linear 4-methylpentyl chain on the piperidine nitrogen.

- Synthesis : Prepared via Boc-protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in dioxane/water.

- The linear alkyl chain may enhance lipophilicity compared to the hydroxylated cyclobutane in the target compound.

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride ()

- Structure : Features a piperazine ring (two nitrogen atoms) with an ethyl substituent, contrasting with the piperidine and cyclobutane in the target compound.

- However, the ethyl group may reduce polarity compared to the hydroxyl group in the target compound.

2.1.3 Methyl 3-aminocyclobutane carboxylate hydrochloride ()

- Structure : Contains a cyclobutane ring with an amine and ester group but lacks the piperidine moiety.

- Applications : Likely used as a building block for constrained peptides or kinase inhibitors. The absence of piperidine limits its utility in targeting receptors requiring nitrogen-centered interactions.

Physicochemical and Functional Comparison

Research Findings

- Synthetic Accessibility : The target compound’s cyclobutane ring may require specialized methods (e.g., [2+2] cycloadditions), whereas analogs like Compound 3b are synthesized via straightforward Boc protection.

- Biological Relevance : Piperidine and hydroxyl groups in the target compound suggest enhanced binding to enzymes (e.g., kinases) compared to the piperazine derivative. Cyclobutane-containing analogs () are less versatile in nitrogen-centric drug targets.

- Crystallographic Analysis : SHELX software () is widely used for structural determination of such compounds, ensuring accurate confirmation of stereochemistry and hydrogen-bonding networks.

Biological Activity

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride (CAS Number: 403802-41-5) is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to synthesize existing research findings on its biological activity, including its pharmacodynamics, receptor interactions, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C13H21NO3

- Molecular Weight : 239.31 g/mol

The compound features a cyclobutane ring, a piperidine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate as a precursor. The reaction conditions often involve low temperatures and specific solvents such as tetrahydrofuran (THF) .

Receptor Binding Affinity

Research indicates that compounds structurally related to tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate exhibit significant binding affinity for various receptors. Specifically, studies have shown that derivatives can interact with the human histamine H3 receptor (hH3R), with some compounds demonstrating Ki values in the nanomolar range (16.0 - 120 nM) . This suggests a potential role in modulating neurotransmitter release and cognitive functions.

Anticonvulsant Properties

In experimental models, certain derivatives of piperidine compounds have demonstrated anticonvulsant activity in the maximal electroshock-induced seizure (MES) model in mice. This activity is attributed to their ability to penetrate the blood-brain barrier and antagonize hH3R .

Pro-Cognitive Effects

In addition to anticonvulsant effects, some studies have highlighted pro-cognitive properties associated with these compounds. For instance, in passive avoidance tests, certain derivatives showed improved cognitive performance, suggesting potential applications in treating cognitive deficits .

Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant efficacy of a series of piperidine derivatives in mice. The results indicated that compounds with higher binding affinities for hH3R exhibited significant protection against seizures induced by electrical stimulation. The most effective compound showed a protective index comparable to established anticonvulsants .

Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing effects of piperidine derivatives in aged mice. The results demonstrated that administration of these compounds improved performance in memory tasks compared to control groups. This suggests a potential therapeutic application for cognitive impairments associated with aging or neurodegenerative diseases .

Safety and Toxicity

Preliminary safety assessments indicate that tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate; hydrochloride may cause skin irritation and other mild adverse effects upon exposure . Further toxicological studies are necessary to fully understand the safety profile of this compound.

Q & A

What are the optimal synthetic routes and purification strategies for Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride?

Basic Research Question

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization, protection/deprotection of functional groups, and salt formation. For example:

- Step 1: Formation of the cyclobutane ring via [2+2] cycloaddition or alkylation of a ketone precursor under basic conditions .

- Step 2: Introduction of the piperidine moiety using nucleophilic substitution or reductive amination. Tert-butyl carbamate groups are often employed for amine protection, requiring Boc-removal with HCl to yield the hydrochloride salt .

- Purification: Silica gel column chromatography (eluent: gradient of ethyl acetate/hexanes) is standard. Recrystallization from ethanol/water mixtures improves purity .

Key Considerations:

- Use anhydrous conditions for tert-butyl ester stability.

- Monitor reaction progress via TLC or HPLC (retention time ~8–10 min under reversed-phase conditions).

How can structural and stereochemical features of this compound be confirmed experimentally?

Basic Research Question

Methodological Answer:

- X-ray Crystallography: Resolves the 3D arrangement of the cyclobutane-piperidine system and confirms stereochemistry at the 3-hydroxy position .

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at ~330–340 m/z) confirms molecular weight .

Data Contradiction Tip: Discrepancies in NMR splitting patterns may indicate impurities or stereoisomers, necessitating repeated purification .

What computational approaches are suitable for predicting the reactivity and stability of this compound?

Advanced Research Question

Methodological Answer:

- DFT Calculations: Model the cyclobutane ring strain (estimated ~25–30 kcal/mol) and optimize transition states for reactions like ester hydrolysis .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrochloride salt stability .

- Docking Studies: Predict binding affinity to biological targets (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina .

Example Workflow:

Generate 3D structure from SMILES (e.g., CC(C)(C)OC(=O)C1CC(CN2CCC(CC2)O)(C1)O.Cl ).

Perform geometry optimization at the B3LYP/6-31G* level.

Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Methodological Answer:

Discrepancies may arise from variations in:

- Assay Conditions: pH, temperature, or solvent (e.g., DMSO vs. saline) affecting solubility .

- Purity: HPLC purity ≥95% is critical; impurities <2% (e.g., de-esterified byproducts) can skew IC50 values .

- Cell Lines: Differences in membrane permeability (e.g., HEK293 vs. HeLa cells) .

Validation Protocol:

Replicate assays with independently synthesized batches.

Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

What safety protocols are essential for handling this compound in vitro?

Basic Research Question

Methodological Answer:

- Hazard Classification: Based on analogs, acute toxicity (Category 4 for oral/dermal/inhalation) is likely. Use PPE (gloves, goggles, lab coat) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: -20°C in airtight containers under nitrogen to prevent hydrolysis .

Emergency Measures:

How can reaction kinetics be studied for tert-butyl ester deprotection?

Advanced Research Question

Methodological Answer:

- Experimental Setup: Monitor HCl-mediated deprotection (Boc removal) via in situ IR spectroscopy (disappearance of ~1700 cm⁻¹ carbonyl peak) .

- Rate Determination:

- Pseudo-first-order kinetics under excess HCl.

- Activation energy (Ea) calculated via Arrhenius plot (typical range: 50–70 kJ/mol) .

- Solvent Effects: Compare rates in dioxane vs. THF; polar aprotic solvents accelerate protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.